![molecular formula C25H29F3N4O3 B2565936 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 922120-64-7](/img/structure/B2565936.png)

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

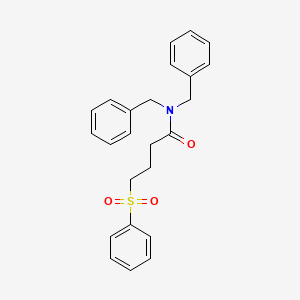

The synthesis of compounds related to N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide involves multiple steps and careful selection of solvents and temperatures. In one study, the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine was explored, yielding mixtures of trans- and cis-tetrahydroisoquinoline carboxylic acids. Notably, the use of pyridine as a solvent resulted in a diastereoselective reaction, producing only the trans isomer. This trans isomer was further modified to yield various new tetrahydroisoquinolinones with pharmacological interest .

Molecular Structure Analysis

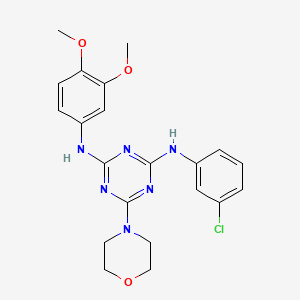

The molecular structure of related compounds plays a crucial role in their stability and reactivity. For instance, the crystal structures of N-methylated N-(4,6-dialkoxy-1,3,5-triazin-2-yl)-morpholine and -piperidine tetrafluoroborates were determined to understand their effectiveness as coupling reagents in peptide synthesis. The X-ray diffraction study revealed an unexpected axial orientation of the triazinyl substituent, which was confirmed in solution by NMR techniques. This orientation contributes to the stability of these compounds, making them superior to their chloride counterparts .

Chemical Reactions Analysis

The chemical reactivity of N-methyl-1,2,3,4-tetrahydroisoquinolines is highlighted by their ability to undergo stereoselective deprotonation and electrophilic additions. In one study, tricarbonyl(N-methyl-1,2,3,4-tetrahydroisoquinoline)chromium was used to generate 4-exo-derivatives through a stereoselective substitution reaction. These derivatives were then decomplexed to produce various substituted N-methyl-1,2,3,4-tetrahydroisoquinolines, demonstrating the versatility of these compounds in synthesis .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide are not detailed in the provided papers, the studies do offer insights into the properties of structurally related compounds. For example, the stability of tetrafluoroborate salts over chlorides can be inferred from their molecular structure, which is likely to influence the physical properties such as solubility and melting point . Additionally, the diastereoselectivity observed in the synthesis of tetrahydroisoquinolinones suggests that the stereochemistry of these compounds is an important factor in their chemical behavior .

Scientific Research Applications

Catalytic Applications

Research demonstrates that N-methyl-tetrahydroquinolines, a class of compounds related to the query compound, can be synthesized via the methylation of quinolines using CO2 and H2, catalyzed by Ru(acac)3-triphos complexes. This process is highly efficient, with the yield of the desired product reaching 99%, showcasing the potential for sustainable and selective chemical synthesis processes (He et al., 2017).

Fluorescence Sensing

Bisquinoline derivatives have been synthesized for their fluorescent responses toward zinc ion, indicating their potential as fluorescent sensors. These compounds exhibit zinc ion-induced fluorescence, which varies with the size of the alkyl groups attached, highlighting their utility in cellular fluorescent microscopic analysis (Mikata et al., 2009).

Pharmacological Research

Quinoline derivatives have been explored for their dopamine agonist properties, where N-alkyl derivatives showed varying potencies in dilating the renal artery, suggesting their potential in medical applications such as treatments for disorders related to dopamine dysfunction (Jacob et al., 1981).

Synthesis and Activity Studies

The synthesis of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives has shown promise in anti-tuberculosis activity, indicating the therapeutic potential of quinoline derivatives in infectious disease treatment (Bai et al., 2011).

properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29F3N4O3/c1-31-9-3-4-17-14-18(7-8-21(17)31)22(32-10-12-35-13-11-32)16-29-23(33)24(34)30-20-6-2-5-19(15-20)25(26,27)28/h2,5-8,14-15,22H,3-4,9-13,16H2,1H3,(H,29,33)(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXJVASDYZWKJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 7,7-difluoro-1-(hydroxymethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2565858.png)

![[4-oxo-3-(4-propoxycarbonylphenoxy)chromen-7-yl] Morpholine-4-carboxylate](/img/structure/B2565862.png)

![3-((5-((3-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2565865.png)

![Benzo[d][1,3]dioxol-5-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2565867.png)

![Benzo[d][1,3]dioxol-5-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone](/img/structure/B2565875.png)